Product packaging for 1,1-Difluoro-4-isopropylcyclohexane(Cat. No.:CAS No. 1185295-54-8)

1,1-Difluoro-4-isopropylcyclohexane

Cat. No.: B3088425
CAS No.: 1185295-54-8
M. Wt: 162.22 g/mol
InChI Key: BYKYPYPHULOVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,1-Difluoro-4-isopropylcyclohexane is a useful research compound. Its molecular formula is C9H16F2 and its molecular weight is 162.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16F2 B3088425 1,1-Difluoro-4-isopropylcyclohexane CAS No. 1185295-54-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-difluoro-4-propan-2-ylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2/c1-7(2)8-3-5-9(10,11)6-4-8/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKYPYPHULOVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Molecular Structure and Conformation in 1,1 Difluoro 4 Isopropylcyclohexane Systems

Experimental Techniques for Conformational Analysis of Fluorinated Cyclohexanes

A variety of sophisticated experimental techniques are employed to probe the conformational preferences of fluorinated cyclohexanes. These methods provide invaluable data on the geometry, energy differences between conformers, and the dynamics of ring inversion.

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful and widely used technique for studying dynamic processes such as the ring inversion of cyclohexane (B81311) derivatives. By recording NMR spectra at different temperatures, it is possible to "freeze out" the individual conformers at low temperatures or observe a time-averaged spectrum at higher temperatures. This allows for the determination of the equilibrium constant between the conformers and the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational change. researchgate.net

For 1,1-Difluoro-4-isopropylcyclohexane, the chair-to-chair interconversion involves the isopropyl group switching between an equatorial and an axial position. At room temperature, this inversion is typically fast on the NMR timescale, resulting in a single set of averaged signals. As the temperature is lowered, the rate of inversion slows down, and the signals for the axial and equatorial conformers can be resolved. The relative intensities of these signals directly correspond to the populations of the two conformers, from which the free energy difference (A-value) can be calculated.

¹⁹F NMR spectroscopy is particularly well-suited for studying fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion. ed.ac.uk The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, making it an excellent probe for conformational changes. rsc.orgacs.org In this compound, the axial and equatorial fluorine atoms will have distinct chemical shifts.

At low temperatures, where the ring inversion is slow, the ¹⁹F NMR spectrum would show two distinct signals corresponding to the axial and equatorial fluorine atoms in the dominant conformer. The integration of these signals allows for the determination of the equilibrium constant and, consequently, the free energy difference between the two chair conformations. researchgate.netacs.org The significant chemical shift difference between the axial and equatorial fluorines provides a clear window to monitor the conformational equilibrium. rsc.org

Table 1: Representative ¹⁹F NMR Chemical Shift Data for Fluorinated Cyclohexanes

CompoundConformerFluorine PositionChemical Shift (ppm)
1,1-Difluorocyclohexane-Fₐₓ, Fₑₐ-95.2, -108.5
cis-1,4-DifluorocyclohexaneDiequatorialFₑₐ-185.4
DiaxialFₐₓ-190.1
trans-1,4-DifluorocyclohexaneAxial-EquatorialFₐₓ, Fₑₐ-187.8

Note: The chemical shifts are illustrative and can vary based on solvent and temperature. Data is based on general observations for fluorinated cyclohexanes.

The analysis of spin-spin coupling constants, particularly geminal (²JHF) and vicinal (³JHF) couplings, provides detailed structural information. ucsd.edu The magnitude of these J-couplings is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship.

In the case of this compound, the geminal coupling constant (²JFF) between the two fluorine atoms is typically large. The vicinal coupling constants (³JHF) between the fluorine atoms and the protons on the adjacent C2 and C6 carbons are particularly informative. A large ³JHF coupling (typically 30-40 Hz) is observed for an anti-periplanar arrangement (180° dihedral angle) between an axial fluorine and an axial proton. Conversely, a much smaller coupling (typically 0-10 Hz) is observed for a syn-clinal (gauche) arrangement (60° dihedral angle) between an axial fluorine and an equatorial proton, or an equatorial fluorine and either an axial or equatorial proton. acs.org

Table 2: Typical H-F and C-F Coupling Constants in Fluorinated Cyclohexanes

Coupling TypeEnvironmentTypical Value (Hz)
²JHFH-C-F40-60
³JHF (anti)H-C-C-F (axial-axial)~46
³JHF (gauche)H-C-C-F (axial-equatorial/equatorial-axial/equatorial-equatorial)<10
¹JCFC-F160
²JCFC-C-F20-50
³JCFC-C-C-F5-10

Data compiled from various sources on fluorinated alkanes and cyclohexanes. ucsd.edunih.gov

By analyzing the ³JHF coupling patterns in the low-temperature ¹H and ¹⁹F NMR spectra, the axial or equatorial orientation of the fluorine atoms and adjacent protons can be definitively assigned, thus confirming the conformation of the ring.

Infrared (IR) and Raman spectroscopy are vibrational techniques that can distinguish between different conformers based on their unique vibrational modes. nist.govstarna.com The C-F stretching vibrations are particularly useful in this regard, as their frequencies can differ for axial and equatorial bonds. Generally, the C-F stretching frequency for an axial bond is lower than that for an equatorial bond.

For this compound, the IR and Raman spectra would exhibit characteristic bands for the C-H and C-F stretching and bending vibrations. docbrown.info By comparing the spectra recorded at different temperatures or in different phases (gas, liquid, solid), it is possible to identify bands that are specific to each conformer. acs.orgnih.gov For instance, as the temperature is lowered, the intensity of the bands corresponding to the more stable conformer is expected to increase.

Table 3: Representative Vibrational Frequencies for Cyclohexane Derivatives

Vibrational ModeWavenumber (cm⁻¹)
C-H Stretch2850-2960
CH₂ Scissoring~1450
C-F Stretch (Equatorial)1100-1000
C-F Stretch (Axial)1000-950

Note: These are general ranges and the exact frequencies for this compound would require experimental measurement.

Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of small molecules in the vapor phase. rsc.org This method provides accurate bond lengths, bond angles, and torsional angles. For conformationally mobile systems like substituted cyclohexanes, electron diffraction can provide information on the relative abundance of different conformers in the gas phase. acs.org

An electron diffraction study of gaseous this compound would yield detailed information about the chair conformation of the cyclohexane ring and the precise positioning of the fluorine and isopropyl substituents. It could also quantify the extent of any puckering or flattening of the ring due to steric interactions. While no specific electron diffraction data for this compound is available, studies on similar fluorinated and halogenated cyclohexanes have provided valuable insights into their gas-phase structures. elsevierpure.com

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

Theoretical Frameworks for Understanding Conformational Preferences in Fluorinated Cyclohexanes

For this compound, the primary conformational equilibrium is between the chair form with the isopropyl group in the equatorial position and the chair form with the isopropyl group in the axial position. The A-value of the isopropyl group is significantly larger than that of a fluorine atom, suggesting a strong preference for the conformer with the equatorial isopropyl group. However, the geminal fluorine atoms introduce additional electronic effects.

Theoretical models can also predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computational model and provide a more complete picture of the conformational landscape. acs.orgnih.gov

Axial versus Equatorial Preferences of Fluorine and Alkyl Substituents

In monosubstituted cyclohexanes, a substituent generally prefers the more spacious equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring, an interaction known as 1,3-diaxial strain. fiveable.melibretexts.org The magnitude of this preference is quantified by the "A-value," which represents the free energy difference between the equatorial and axial conformers.

For an isopropyl group, which is sterically bulky, the preference for the equatorial position is significant. libretexts.orgpearson.com In contrast, fluorine is a relatively small atom, and its preference for the equatorial position is less pronounced compared to larger alkyl groups. pearson.comst-andrews.ac.uk

In this compound, two chair conformations are possible. In one conformer, the isopropyl group is equatorial, and the two fluorine atoms occupy one axial and one equatorial position at the C1 carbon. In the other conformer, resulting from a ring flip, the isopropyl group is axial, and the fluorine atoms are again in axial and equatorial positions. Given the substantial steric bulk of the isopropyl group, the conformation where it occupies the equatorial position is overwhelmingly favored. libretexts.org

Table 1: A-Values for Selected Substituents

Substituent A-Value (kcal/mol)
-F ~0.25
-CH(CH₃)₂ ~2.1
-CH₃ ~1.7
-OH ~0.9

This table illustrates the relative steric demands of different substituents, with higher A-values indicating a stronger preference for the equatorial position.

The Stereoelectronic Influence of the Geminal Difluoro Moiety

The presence of a geminal difluoro group (CF₂) at one of the ring carbons introduces significant stereoelectronic effects that can influence the conformation and reactivity of the molecule. Fluorine is the most electronegative element, and the C-F bond is highly polarized. st-andrews.ac.uknih.gov

In the context of the cyclohexane ring, the two C-F bonds of the CF₂ group create a strong local dipole. The orientation of these dipoles relative to other bonds in the molecule can lead to stabilizing or destabilizing interactions. One of the key stereoelectronic interactions is the gauche effect, where a conformation with vicinal electron-withdrawing groups in a gauche relationship (60° dihedral angle) is often favored over the anti-periplanar conformation (180° dihedral angle). acs.org This effect is attributed to a combination of hyperconjugation and electrostatic interactions. acs.org

Furthermore, the CF₂ group can influence the electronic properties of adjacent atoms. For instance, the geminal fluorine atoms can polarize the geminal C-H bonds, making the hydrogen atoms more electropositive. st-andrews.ac.uk This increased acidity of the C-H protons can play a role in the molecule's reactivity and intermolecular interactions.

Nonclassical Hydrogen Bonding (NCHB) and Hyperconjugation in Fluorinated Cyclohexane Systems

Recent research has highlighted the importance of nonclassical hydrogen bonds (NCHBs) in determining the conformational preferences of fluorinated cyclohexanes. nih.govacs.org These are weak hydrogen bonds formed between a C-H donor and a fluorine acceptor (C-H···F-C). nih.govacs.org

In certain conformations of fluorinated cyclohexanes, stabilizing 1,3-diaxial C-H···F interactions can occur. nih.govacs.org For example, in 1,1,4-trifluorocyclohexane, the axial conformer is unexpectedly preferred over the equatorial one, a phenomenon largely attributed to the stabilizing NCHBs between the axial C-4 fluorine and the diaxial hydrogens at C-2 and C-6. nih.govacs.org The CF₂ groups can further polarize the C-H bonds, enhancing these electrostatic interactions. nih.govacs.org

Hyperconjugation, the interaction of electrons in a filled orbital (e.g., a C-H or C-C sigma bond) with an adjacent empty or partially filled anti-bonding orbital (e.g., a C-F sigma* orbital), also plays a crucial role. researchgate.netyoutube.com In fluorinated cyclohexanes, σ(C-H) → σ(C-F) and σ(C-C) → σ(C-F) hyperconjugative interactions can stabilize certain conformations. For instance, an anti-periplanar arrangement of a C-H bond and a C-F bond leads to a stabilizing hyperconjugative interaction. youtube.com The interplay between these stabilizing hyperconjugative effects and destabilizing steric and electrostatic repulsions ultimately dictates the most stable conformation.

Solvent Effects on Conformational Equilibria

The conformational equilibrium of this compound can be influenced by the polarity of the solvent. Generally, a more polar solvent will favor the conformer with the larger dipole moment.

In the case of this compound, the conformer with the equatorial isopropyl group is expected to be the most stable regardless of the solvent, due to the large steric demand of the isopropyl group. However, the subtle balance of stereoelectronic interactions can be perturbed by the solvent. For instance, in some fluorinated cyclohexanes, the diaxial conformer is favored in the gas phase, while the diequatorial conformer is more stable in solution. researchgate.net This is because the diequatorial conformer often has a larger dipole moment and is therefore better stabilized by polar solvents.

Ring Inversion Barriers and Dynamics

The chair conformations of cyclohexane and its derivatives are not static but are in rapid equilibrium at room temperature through a process called ring inversion or a "chair flip". masterorganicchemistry.comscribd.com This process involves passing through higher-energy transition states, such as the half-chair and twist-boat conformations. The energy required to overcome this barrier is known as the ring inversion barrier.

For cyclohexane itself, this barrier is approximately 10-11 kcal/mol. The introduction of substituents can alter this barrier. The presence of the geminal difluoro group and the isopropyl group in this compound will influence the energetics of the ring inversion process. The specific barrier for this compound would require experimental measurement (e.g., via dynamic NMR spectroscopy) or high-level computational studies. However, it is expected to be in a similar range to other substituted cyclohexanes.

Computational Chemistry and Quantum Mechanical Studies on 1,1 Difluoro 4 Isopropylcyclohexane

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

There are no specific DFT studies available for 1,1-Difluoro-4-isopropylcyclohexane. In typical computational research, functionals like B3LYP and M06-2X, combined with various Pople-style or correlation-consistent basis sets (e.g., 6-31G*, cc-pVDZ), would be employed to determine the optimized geometries of its conformers (chair conformations with the isopropyl group in axial and equatorial positions) and to calculate their relative energies. Such studies would provide insight into the equilibrium populations of these conformers. For other fluorinated cyclohexanes, DFT has been used to explore the influence of fluorine substitution on ring puckering and conformational energies.

Ab Initio Methods for High-Accuracy Conformational Energy Determination

High-accuracy ab initio methods such as Møller-Plesset perturbation theory (MP2), Quadratic Configuration Interaction with Single and Double excitations (QCISD), and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the gold standard for calculating conformational energies. However, no published studies have applied these methods to this compound. Application of these techniques would be crucial for benchmarking the accuracy of more cost-effective DFT methods and for providing definitive values for the conformational energy differences.

Molecular Mechanics (MM) and Force Field Development for Fluorinated Cycloalkanes

Molecular mechanics force fields, such as MMFF94 or the General Amber Force Field (GAFF), are often used for rapid conformational searching and for molecular dynamics simulations of larger systems. depositolegale.it The development of accurate force field parameters for fluorinated alkanes is an active area of research, as the high electronegativity and small size of fluorine atoms require careful parameterization of electrostatic and van der Waals interactions. While general force fields for fluorinated hydrocarbons exist, no specific force field development or molecular mechanics study focusing on this compound has been reported.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hyperconjugation

NBO analysis is a powerful tool for dissecting the electronic structure of molecules, providing quantitative insights into stabilizing interactions like hyperconjugation. For fluorinated cyclohexanes, NBO analysis can elucidate the nature of interactions between C-F bonds and adjacent C-C or C-H bonds, which can significantly influence conformational preferences. For instance, studies on other fluorinated cyclohexanes have used NBO analysis to quantify the energetic contributions of σCH → σ*CF hyperconjugative interactions. acs.org A similar analysis for this compound would be highly informative but is not currently available.

Reaction Mechanisms and Fluorine Retentive Transformations Involving Gem Difluorocyclohexanes

Mechanistic Investigations of C–F Bond Formation and Functionalization

The functionalization of gem-difluoroalkanes and their corresponding alkenes is a field of intense study, driven by the need to incorporate the difluoromethylene group into complex molecules like pharmaceuticals and agrochemicals. nih.gov The high strength of the carbon-fluorine bond presents a significant challenge, necessitating the development of specialized activation methods.

Mechanistic studies have revealed that the functionalization of gem-difluoro systems can proceed through various intermediates, depending on the reagents and conditions employed. rsc.org A common approach involves the transformation of a carbonyl group into the gem-difluoro unit, for instance, via Wittig-type difluoromethylenation or Julia-type difluoroolefination, to form a gem-difluoroalkene. nih.gov Subsequent functionalization often targets this double bond.

Transition metal catalysis plays a pivotal role in C-F bond activation. Mechanistic investigations have shown that low-valent transition metals can engage in oxidative addition into a C-F bond. nih.gov For example, the cooperation between an iridium catalyst and a fluorophilic cation, such as a lithium ion, has been shown to enable the selective activation of a single C-F bond in a difluoromethylene group. nih.gov Detailed NMR spectroscopic studies have helped to characterize the catalyst's resting state and identify the rate-determining and enantiodetermining steps, which are often the irreversible oxidative addition. nih.gov

Another pathway for functionalization involves reactions with nucleophiles. The electron-withdrawing nature of the two fluorine atoms polarizes the double bond in gem-difluoroalkenes, making the β-carbon susceptible to nucleophilic attack. digitellinc.com However, this approach often leads to complications, chiefly β-fluoride elimination, which is discussed in the next section. Non-catalytic methods have also been explored; for instance, tetrasubstituted gem-difluoroalkenes can react with Grignard reagents under mild conditions to achieve selective C-F bond functionalization without a transition metal catalyst. nih.gov

The table below summarizes key mechanistic approaches for the functionalization of gem-difluoro systems.

Functionalization Strategy Key Mechanistic Feature Common Reagents/Catalysts Intermediate Species
Transition Metal CatalysisOxidative addition into C-F bondIridium or Palladium complexes, Fluorophilic cations (e.g., Li⁺)Organometallic complexes nih.gov
Nucleophilic AdditionAttack on the electron-deficient β-carbon of a gem-difluoroalkeneHeteroatom nucleophiles, Grignard reagentsAnionic intermediates digitellinc.comnih.gov
Radical ProcessesAddition of a radical species to the difluorinated carbonPhotoredox catalysts, Radical initiatorsβ,β-difluororadical nih.govresearchgate.net

Strategies for Preventing β-Fluoride Elimination in Gem-Difluoro Systems

A predominant challenge in the functionalization of gem-difluoroalkenes is the propensity of the resulting anionic intermediate to undergo rapid β-fluoride elimination. digitellinc.comdigitellinc.com This process leads to the formation of a monofluorinated alkene, thereby losing the desired gem-difluoro motif. nih.gov Consequently, a significant research effort has been directed toward developing fluorine-retentive transformation strategies.

Several successful approaches have been established to circumvent this unwanted elimination pathway:

Radical Intermediates: One of the most effective strategies is to avoid the formation of anionic intermediates altogether. Reactions that proceed through radical pathways achieve this, as the resulting β,β-difluororadical is stable against the elimination of a fluorine radical. nih.govresearchgate.net This approach has been successfully applied in various difunctionalization reactions. digitellinc.com

Intramolecular Trapping: This strategy involves designing the substrate so that the unstable anionic intermediate is rapidly trapped by a nearby electrophile in an intramolecular fashion. This quenching step occurs faster than β-fluoride elimination. For example, a base-catalyzed annulation involving o-hydroxy benzaldehydes and gem-difluoroalkenes proceeds via nucleophilic attack followed by a swift intramolecular addition, successfully preventing fluoride (B91410) loss. nih.gov

Use of Fluoride as a Nucleophile: A clever approach involves using a fluoride source, such as silver fluoride (AgF), as the nucleophile. The addition of a fluoride ion generates a β,β,β-trifluoromethyl anion. In this case, β-fluoride elimination is a non-destructive, reversible process that simply regenerates the starting gem-difluoroalkene, preventing substrate loss while allowing for subsequent catalytic processes to occur. nih.gov

Competing Elimination Pathways: Substrates can be engineered to possess an alternative, more favorable elimination pathway. By incorporating a good leaving group in the allylic position of a gem-difluoroalkene, Sₙ2' reactions can occur that bypass the formation of the problematic β-fluoro anionic intermediate. nih.gov

Electrophilic Quenching: The anionic intermediate formed from nucleophilic addition can be kinetically quenched by an external electrophile, such as molecular oxygen, before elimination can take place. researchgate.net

The following table outlines these fluorine-retentive strategies.

Strategy Mechanistic Principle Outcome
Radical PathwaysAvoids anionic intermediates by forming a stable β,β-difluororadical. nih.govdigitellinc.comRetains the CF₂ group in the final product.
Intramolecular TrappingThe unstable anion is captured by an internal electrophile faster than elimination. nih.govFormation of a cyclic, difluorinated product.
Reversible EliminationUsing F⁻ as a nucleophile makes β-fluoride elimination a reversible, non-destructive equilibrium. nih.govPrevents substrate loss and enables subsequent functionalization.
Competing EliminationAn alternative leaving group is expelled in preference to the fluoride ion. nih.govRetains the CF₂ group.

Radical Chain Processes in Gem-Difluoroalkene Transformations

As highlighted previously, radical-based transformations are a powerful tool for the functionalization of gem-difluoroalkenes while preserving the gem-dinalogenated center. nih.govresearchgate.net These reactions typically proceed via a radical chain mechanism, which consists of three fundamental stages: initiation, propagation, and termination. fiveable.melibretexts.org

Initiation: The reaction is initiated by the generation of a reactive radical species. This can be achieved through the homolytic cleavage of a weak bond in an initiator molecule, often triggered by heat or, increasingly, by visible-light photocatalysis. libretexts.org

Propagation: This is the "chain" phase of the reaction and involves a cascade of two or more repeating steps.

Step A: A radical adds to the gem-difluoroalkene. This addition occurs with high regioselectivity at the difluorinated carbon atom. The reason for this selectivity is the formation of a relatively stable β,β-difluororadical intermediate (Structure 8 in many schemes). nih.gov This intermediate does not readily eject a fluorine radical.

Step B: The newly formed carbon-centered radical reacts with another molecule to generate the final product and regenerate a radical species, which can then participate in another cycle of Step A, thus propagating the chain. libretexts.org

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. libretexts.org

This radical-based approach has enabled a variety of transformations, including amination and heteroarylation of gem-difluoroalkenes, proceeding through radical–radical cross-coupling. rsc.org The key advantage is the complete avoidance of the anionic intermediates that are prone to β-fluoride elimination. nih.gov

Concerted Reaction Pathways in Fluorinated Cycloaddition Reactions

The electronic properties imparted by the gem-difluoro group are critical in enabling certain "disfavored" cyclization processes. For instance, 1,1-difluoro-1-alkenes have been shown to undergo 5-endo-trig cyclizations with various intramolecular nucleophiles. researchgate.net This type of cyclization is typically disfavored by Baldwin's rules, but the presence of the two vinylic fluorine atoms alters the electronic landscape of the alkene, making the process feasible. researchgate.net

In other instances, reactions that are not strictly concerted can have concerted-like character that prevents unwanted side reactions. A base-catalyzed [4 + 2] annulation of gem-difluoroalkenes with bifunctional reagents like o-hydroxybenzaldehydes is a prime example. nih.gov After the initial nucleophilic attack by the phenoxide on the gem-difluoroalkene, the resulting anionic intermediate undergoes a very rapid intramolecular cyclization onto the aldehyde. This intramolecular step is so fast that it effectively functions as a single, concerted-like annulation, preventing the intermediate from having a sufficient lifetime to undergo β-fluoride elimination. nih.gov

Furthermore, the generation of difluorocarbene (:CF₂) and its subsequent [1+2] cycloaddition with an alkene is a classic concerted reaction that produces gem-difluorocyclopropanes. nih.gov The difluorocarbene is electrophilic and reacts readily with electron-rich alkenes in a stereospecific manner, which is characteristic of a concerted pathway. nih.gov

Applications of Fluorinated Cyclohexane Derivatives in Advanced Chemical Research and Materials Science

Building Blocks for Synthetically Challenging Fluorinated Molecules

The synthesis of complex molecules containing fluorinated aliphatic rings is a significant challenge in organic chemistry. Compounds like 1,1-Difluoro-4-isopropylcyclohexane serve as valuable starting materials or intermediates in the construction of more elaborate molecular architectures. The presence of the gem-difluoro group at a specific position, combined with the isopropyl substituent, offers a unique combination of steric and electronic properties that can be exploited in multi-step syntheses.

The primary route to 1,1-difluoro-4-alkylcyclohexanes involves the direct fluorination of the corresponding 4-alkylcyclohexanone. For this compound, the precursor would be 4-isopropylcyclohexanone. This transformation is typically achieved using specialized fluorinating agents.

Table 1: Common Deoxofluorination Reagents for Ketone to gem-Difluoride Conversion

Reagent NameChemical FormulaTypical Reaction Conditions
Diethylaminosulfur Trifluoride (DAST)(C₂H₅)₂NSF₃Inert solvent (e.g., DCM), often at or below room temperature.
Deoxo-Fluor®(CH₃OCH₂CH₂)₂NSF₃Similar to DAST, can sometimes be more thermally stable.
Sulfur TetrafluorideSF₄Harsh conditions, often requiring specialized equipment.

The resulting this compound can then be utilized in further synthetic transformations. The gem-difluoro group is generally stable, allowing for chemical modifications at other positions of the cyclohexane (B81311) ring or on the isopropyl group. This makes it a useful scaffold for creating novel compounds for medicinal chemistry or materials science, where the introduction of a difluoromethylene group can modulate properties like metabolic stability, lipophilicity, and binding affinity. For instance, related 1,1-difluoro-4-n-propylcyclohexane (B1388498) is noted as a building block for more complex fluorinated organic molecules .

Supramolecular Chemistry and Polymer Development based on Fluorinated Cyclohexanes

The unique properties of fluorinated cyclohexanes, particularly their often significant molecular dipole moments, make them attractive candidates for applications in supramolecular chemistry and the development of advanced polymers.

While specific studies on the self-assembly of this compound are not prominent in the literature, the principles are well-established with other fluorinated cyclohexanes. The self-assembly of these molecules is often driven by a combination of weak intermolecular forces, including dipole-dipole interactions and solvophobic effects.

In highly fluorinated systems, such as all-cis-1,2,3,4,5,6-hexafluorocyclohexane derivatives, strong dipole moments lead to organized stacking and the formation of supramolecular polymers nih.gov. These assemblies can form nanofibers and gels. For this compound, the dipole moment is more localized, but the C-F bonds still create a distinct electrostatic profile that could be harnessed for directed self-assembly, potentially in combination with other functional groups introduced onto the cyclohexane ring.

The molecular dipole moment is a critical factor that influences the bulk properties of materials, including their dielectric constant, solubility, and thermal characteristics. The introduction of two fluorine atoms onto the same carbon in a cyclohexane ring, as in this compound, creates a significant local dipole.

In the context of materials science, particularly for applications like liquid crystals or polymers for dielectric applications, a high dipole moment is often desirable. Derivatives of 4,4-difluorocyclohexane have been specifically investigated for their use in liquid crystal mixtures, highlighting the importance of this structural motif google.com. The polarity imparted by the CF₂ group in this compound could be similarly exploited in the design of new materials.

Model Compounds for Fundamental Studies in Organofluorine Chemistry

This compound serves as an excellent model compound for studying fundamental concepts in organofluorine chemistry, particularly conformational analysis and the electronic effects of fluorine.

The conformational preferences of substituted cyclohexanes are a foundational topic in organic chemistry. In this compound, there is a competition between the steric bulk of the isopropyl group and the electronic and steric demands of the gem-difluoro group. The isopropyl group has a strong preference for the equatorial position to minimize unfavorable 1,3-diaxial interactions. This preference will likely dominate the conformational equilibrium, forcing the cyclohexane ring into a chair conformation where the isopropyl group is equatorial.

Table 2: Conformational Analysis of this compound

ConformerIsopropyl Group Position1,1-Difluoro Group PositionRelative StabilityKey Interactions
A EquatorialC1More StableIsopropyl group avoids 1,3-diaxial strain. Fluorine atoms are at C1 (one axial, one equatorial).
B AxialC1Less StableSevere 1,3-diaxial interactions between the axial isopropyl group and axial hydrogens.

The study of such molecules provides valuable data on the energetic cost of placing substituents in axial versus equatorial positions and how these preferences are modified by the presence of fluorine. The gem-difluoro group itself introduces interesting effects, including the anomeric effect and changes in bond lengths and angles, which can be probed using techniques like NMR spectroscopy and computational chemistry.

Influence of Fluorination on Molecular Properties Relevant to Rational Design

The deliberate introduction of fluorine atoms is a key strategy in the rational design of molecules with tailored properties. The gem-difluoromethylene (CF₂) group, as present in this compound, is a particularly interesting motif. It is often considered a bioisostere of a carbonyl group or a hydroxyl-bearing carbon, but with profoundly different electronic properties.

The key influences of the 1,1-difluoro substitution in this context are:

Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes—a crucial factor in drug design.

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing hydrogens with fluorines at a specific position can block metabolic oxidation at that site, increasing the biological half-life of a drug candidate.

Conformational Control: As discussed, fluorine substitution has a profound impact on the conformational preferences of the cyclohexane ring. This can be used to lock a molecule into a specific bioactive conformation.

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons or the pKb of nearby basic groups.

By understanding these effects, chemists can use building blocks like this compound to rationally design new molecules for a wide range of applications, from pharmaceuticals to advanced materials.

Q & A

Q. What are the primary synthetic routes for 1,1-Difluoro-4-isopropylcyclohexane, and how can fluorination efficiency be optimized?

The synthesis typically involves fluorination of a pre-functionalized cyclohexane scaffold. Common methods include nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Optimization involves controlling reaction temperature (<0°C to minimize side reactions) and solvent polarity (e.g., dichloromethane). Fluorination efficiency can be improved by pre-activating hydroxyl or carbonyl precursors via silylation or tosylation. Statistical experimental design (e.g., factorial design) reduces trial numbers while testing variables like catalyst loading and reaction time .

Q. How do the fluorine substituents influence the compound’s physicochemical properties?

The electron-withdrawing nature of fluorine increases the compound’s thermal stability and reduces polarizability, lowering boiling points compared to non-fluorinated analogs. Steric effects from the 1,1-difluoro configuration restrict ring flexibility, favoring chair conformations with axial fluorine atoms. Computational studies (e.g., DFT) can quantify steric strain and electrostatic potential maps to predict solubility and reactivity .

Q. What analytical techniques are most effective for characterizing this compound?

Q. What safety protocols are recommended when handling this compound?

Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents. Fluorinated compounds may release HF under hydrolysis; neutralize spills with calcium carbonate. Waste disposal follows ECHA guidelines for halogenated organics .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for synthesizing this compound?

Quantum mechanical calculations (e.g., DFT) model transition states and energy barriers for fluorination steps. Reaction path search algorithms (e.g., GRRM) explore intermediates, while molecular dynamics simulations predict solvent effects. ICReDD’s workflow integrates computational predictions with high-throughput experimentation to validate pathways .

Q. What statistical experimental design methods are optimal for optimizing reaction conditions?

Use Box-Behnken or central composite designs to evaluate variables (temperature, catalyst ratio, solvent) with minimal experiments. Response surface methodology (RSM) identifies optimal conditions for yield and purity. Orthogonal arrays (Taguchi methods) screen dominant factors before full optimization .

Q. How does the isopropyl group’s position affect the compound’s conformational dynamics?

The 4-isopropyl group stabilizes equatorial conformations due to steric hindrance with axial fluorines. Variable-temperature NMR and NOE experiments quantify ring-flipping barriers. Computational studies (Monte Carlo simulations) model steric interactions and predict dominant conformers in solution .

Q. What methodologies can resolve contradictions in thermodynamic data obtained from different experimental setups?

Cross-validate calorimetry (DSC) and computational (COSMO-RS) data to reconcile discrepancies. Error propagation analysis identifies measurement uncertainties. Bayesian statistics integrates conflicting datasets to refine thermodynamic parameters (e.g., ΔHvap) .

Q. How can membrane separation technologies be applied in the purification of this compound?

Nanofiltration membranes with fluoropolymer coatings (e.g., PTFE) separate the compound from polar byproducts. Process parameters (pressure, solvent flux) are optimized using factorial design. Pervaporation removes trace solvents post-synthesis .

Q. What role does the compound play in materials science research?

Its fluorinated structure enhances hydrophobicity and chemical resistance, making it a candidate for:

  • Polymer additives : Improves thermal stability of fluoropolymers.
  • Surface coatings : Reduces adhesion in anti-fouling applications.
  • Liquid crystals : Modifies mesophase behavior via steric tuning.
    Collaborations with materials engineering labs (CRDC subclass RDF206) are critical for application studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Difluoro-4-isopropylcyclohexane
Reactant of Route 2
1,1-Difluoro-4-isopropylcyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.